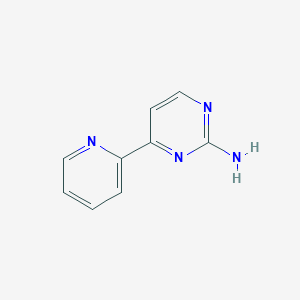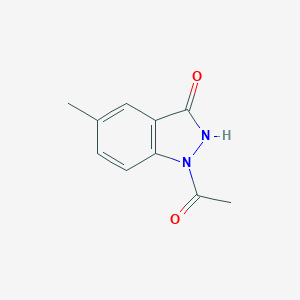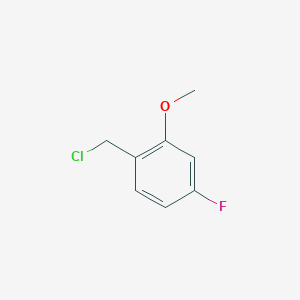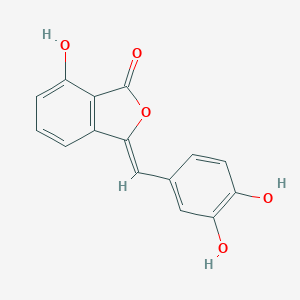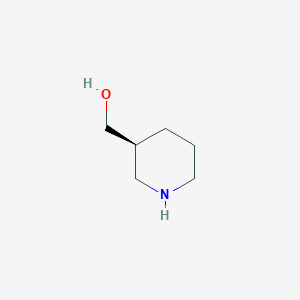
3-Methyl-3,4-epoxybutyl diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-3,4-epoxybutyl diphosphate (MEP) is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine, a neurotransmitter that is essential for the transmission of nerve impulses. The purpose of
Applications De Recherche Scientifique
3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been used to investigate the biochemical and physiological effects of cholinesterase inhibition, as well as the potential long-term health effects of exposure to these compounds.
Mécanisme D'action
3-Methyl-3,4-epoxybutyl diphosphate exerts its toxic effects by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which in turn results in overstimulation of the nervous system. This can lead to a range of symptoms, including muscle weakness, respiratory distress, and seizures.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-3,4-epoxybutyl diphosphate are well documented. 3-Methyl-3,4-epoxybutyl diphosphate has been shown to cause a decrease in acetylcholinesterase activity, which leads to an accumulation of acetylcholine in the synaptic cleft. This can result in a range of symptoms, including muscle weakness, respiratory distress, and seizures. 3-Methyl-3,4-epoxybutyl diphosphate has also been shown to cause oxidative stress and DNA damage, which may contribute to its long-term health effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-3,4-epoxybutyl diphosphate is a useful model compound for studying the mechanism of action of organophosphate pesticides and herbicides. It is relatively easy to synthesize and can be used in a range of experimental settings. However, it is important to note that 3-Methyl-3,4-epoxybutyl diphosphate is a highly toxic compound and should be handled with care. In addition, the use of 3-Methyl-3,4-epoxybutyl diphosphate in lab experiments may not accurately reflect the effects of exposure to real-world levels of organophosphate pesticides and herbicides.
Orientations Futures
There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate. One area of interest is the long-term health effects of exposure to organophosphate pesticides and herbicides. Studies have suggested that exposure to these compounds may be associated with an increased risk of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is needed to better understand the mechanisms by which these compounds may contribute to the development of these diseases.
Another area of interest is the development of new therapies for organophosphate poisoning. Currently, there are few effective treatments for organophosphate poisoning, and there is a need for new therapies that can quickly and effectively reverse the toxic effects of these compounds.
Conclusion:
In conclusion, 3-Methyl-3,4-epoxybutyl diphosphate is a synthetic organophosphate compound that has been widely used as a pesticide and herbicide. It is a cholinesterase inhibitor that interferes with the normal functioning of the nervous system by preventing the breakdown of acetylcholine. 3-Methyl-3,4-epoxybutyl diphosphate has been used extensively as a model compound in scientific research to study the mechanism of action of organophosphate pesticides and herbicides. It has been shown to cause a range of symptoms, including muscle weakness, respiratory distress, and seizures. There are many potential future directions for research on 3-Methyl-3,4-epoxybutyl diphosphate, including the long-term health effects of exposure to organophosphate pesticides and herbicides, and the development of new therapies for organophosphate poisoning.
Méthodes De Synthèse
3-Methyl-3,4-epoxybutyl diphosphate is synthesized by reacting 3-chloro-2-methylpropene with diethyl phosphite in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 3-Methyl-3,4-epoxybutyl diphosphate. The synthesis method is relatively straightforward and can be carried out on a large scale.
Propriétés
Numéro CAS |
143445-84-5 |
|---|---|
Nom du produit |
3-Methyl-3,4-epoxybutyl diphosphate |
Formule moléculaire |
C5H9O6P2+ |
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
2-(2-methyloxiran-2-yl)ethyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C5H12O8P2/c1-5(4-11-5)2-3-12-15(9,10)13-14(6,7)8/h2-4H2,1H3,(H,9,10)(H2,6,7,8) |
Clé InChI |
QUCPLBSFMOGTQL-UHFFFAOYSA-N |
SMILES |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
SMILES canonique |
CC1(CO1)CCOP(=O)(O)OP(=O)(O)O |
Synonymes |
2-hydroxyethyl-2-methyloxirane diphosphate 2-methyloxiraneethanol diphosphate 3-methyl-3,4-epoxybutyl diphosphate 3-methyl-3,4-epoxybutyl diphosphate, (2,4,5-13C3)-isomer MeEBDP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






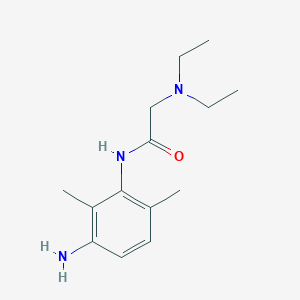
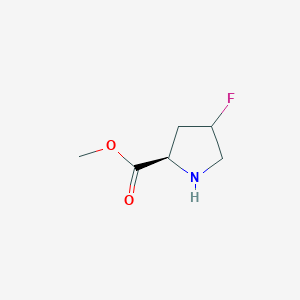

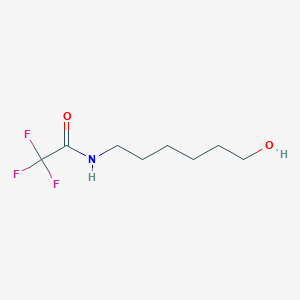
![3-Iodo-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B132129.png)
